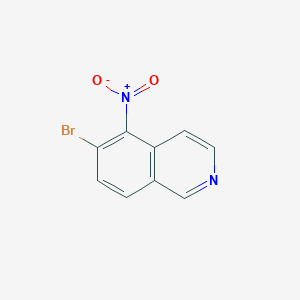

6-Bromo-5-nitroisoquinoline

Descripción general

Descripción

6-Bromo-5-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Some properties such as gi absorption and bbb permeability are predicted to be high . The compound is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties can impact the bioavailability of the compound .

Result of Action

The effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-5-nitroisoquinoline. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Actividad Biológica

6-Bromo-5-nitroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the sixth position and a nitro group at the fifth position of the isoquinoline ring. Its molecular formula is with a molecular weight of 253.05 g/mol. The unique arrangement of these functional groups enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative and cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, which is critical for its potential use in cancer therapy.

A summary of its anticancer activity is presented in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.2 | Cell cycle arrest |

| A549 (Lung) | 12.8 | Reactive oxygen species (ROS) generation |

Enzyme Inhibition

This compound has also been identified as a potent inhibitor of certain cytochrome P450 enzymes , which play a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of drugs metabolized by these enzymes, suggesting potential therapeutic implications beyond oncology.

Synthesis Methods

The synthesis of this compound typically involves the nitration of 6-bromoquinoline using a mixture of nitric acid and sulfuric acid, allowing for selective introduction of the nitro group at the C-5 position while maintaining high yields.

A simplified synthetic route includes:

- Starting Material : 6-Bromoquinoline

- Reagents : Nitric Acid (HNO3), Sulfuric Acid (H2SO4)

- Reaction Conditions : Controlled temperature to prevent over-nitration

- Yield : High yield achieved through careful optimization of reaction conditions.

Case Studies and Research Findings

Several studies have explored the biological activity and mechanisms of action associated with this compound:

- Apoptosis Induction Study : A recent study demonstrated that treatment with this compound led to increased levels of caspase-3 activation in HeLa cells, indicating apoptosis induction through intrinsic pathways.

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 15 µM, showcasing its potential as an anticancer agent.

- Enzyme Interaction Analysis : Another study highlighted its role as an inhibitor of CYP450 enzymes, suggesting that it may alter drug metabolism profiles when co-administered with other therapeutic agents.

Aplicaciones Científicas De Investigación

Anticancer Research

One of the most promising applications of 6-bromo-5-nitroisoquinoline is in anticancer therapy. Research indicates that this compound exhibits significant antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment protocols.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could influence its pharmacokinetics and efficacy as a drug candidate, suggesting potential applications beyond oncology.

Biochemical Interactions

Studies have shown that this compound can engage in various biochemical interactions. Ongoing research is exploring its interactions with DNA and protein targets within cells to elucidate its mechanisms of action against cancer cells. This exploration may lead to the identification of new therapeutic pathways and targets for drug development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the nitration of 6-bromoisoquinoline using a mixture of nitric acid and sulfuric acid. This method allows for selective introduction of the nitro group at the C-5 position while maintaining high yields.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Bromoisoquinoline | Bromo-substituted | Base structure lacking nitro group |

| 5-Nitroisoquinoline | Nitro-substituted | Lacks bromine; different biological activity |

| 4-Bromo-6-nitroquinoline | Bromo-substituted | Different position of bromo substituent |

| 6-Bromo-5-nitroquinoline | Quinoline derivative | Similar reactivity; different heterocycle |

Each compound exhibits distinct reactivity patterns and biological activities due to variations in substitution patterns on the isoquinoline framework.

Case Study: Anticancer Activity

In one study, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents. Further studies are necessary to elucidate the specific pathways involved in its anticancer effects.

Case Study: Enzyme Interaction Studies

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that this compound could inhibit enzyme activity, potentially leading to altered drug metabolism profiles for co-administered medications. This characteristic underscores the importance of understanding its pharmacological interactions when considering it as a therapeutic agent.

Propiedades

IUPAC Name |

6-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTVYJVDXKFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652983 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850197-72-7 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.